![molecular formula C18H13N3O2 B2566065 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde CAS No. 676441-02-4](/img/structure/B2566065.png)
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde
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Overview
Description
The compound “1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde” is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
Nanocatalyzed Synthesis Applications
Indole-3-carbaldehyde, a core component of the chemical , has been utilized in nanocatalyzed synthesis. Specifically, a study demonstrated the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles, highlighting its effectiveness and environmental advantages (Madan, 2020).
Antimicrobial Agent Synthesis
The chemical structure has been explored in the synthesis of antimicrobial agents. A research study focused on synthesizing new 1,2,3-triazolyl pyrazole derivatives with potent antimicrobial activities, showcasing the chemical's potential in developing new treatments (Bhat et al., 2016).
Anticancer Agent Development
In the realm of anticancer research, indole-3-carbaldehyde derivatives have been synthesized for potential use as anticancer agents. One study developed novel indole-derived benzimidazoles and benzothiazoles showing efficacy against various cancer cell lines (Anwar et al., 2023).
Antioxidant Activity
Research into antioxidant properties of related compounds has been conducted. A study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, revealing significant antioxidant activity, indicating potential medical applications (Gopi & Dhanaraju, 2020).
Antibacterial and Anticancer Applications
The synthesis of novel compounds from indole-3-carbaldehydes has been explored for both antibacterial and anticancer applications. Studies have shown the efficacy of these compounds against various bacteria and cancer cell lines, highlighting the versatility of the chemical structure (Ganta et al., 2016).
Chemosynthetic Applications
Indole-3-carbaldehydes have been used in chemosynthetic applications, such as the synthesis of Schiff bases with antimicrobial properties. This underscores the potential of the chemical in creating a variety of biologically active compounds (Hamed et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to an influx of sodium ions into the cell and subsequent depolarization .
Mode of Action
The compound this compound interacts with its target, the acetylcholine receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
The action of this compound on the acetylcholine receptor affects the cholinergic pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By altering the activity of the acetylcholine receptor, the compound can potentially influence these processes .
Pharmacokinetics
The compound’s bioavailability, or the extent to which it reaches its site of action, is likely influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the acetylcholine receptor. By modulating the receptor’s activity, the compound can affect the transmission of nerve impulses, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its target
Future Directions
properties
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-12-14-10-21(16-9-5-4-8-15(14)16)11-17-19-18(20-23-17)13-6-2-1-3-7-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNMOWBSOZVOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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